Cas no 18684-55-4 (7-oxodehydroabietic acid)

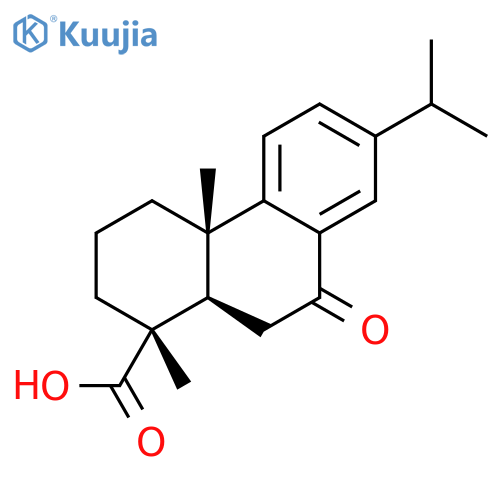

7-oxodehydroabietic acid structure

商品名:7-oxodehydroabietic acid

7-oxodehydroabietic acid 化学的及び物理的性質

名前と識別子

-

- 7-oxodehydroabietic acid

- (1R,4aS,10aR)-1,4a-dimethyl-9-oxo-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylic acid

- 13-Isopropyl-7-oxopodocarpa-8,11,13-trien-18-oic acid

- 7-Ketodehydroabietic acid

- EN300-6733727

- I8PNL8FLID

- CHEMBL597919

- DTXSID5075074

- (1R,4AS,10AR)-1,4A-DIMETHYL-9-OXO-7-(PROPAN-2-YL)-1,2,3,4,4A,9,10,10A-OCTAHYDROPHENANTHRENE-1-CARBOXYLIC ACID

- 7-oxocallitrisic acid

- CS-0128446

- 7-ketodehydro-abietic acid

- Podocarpa-8,11,13-trien-15-oic acid, 13-isopropyl-7-oxo-

- BRN 3216723

- HY-133620

- FS-8481

- UNII-I8PNL8FLID

- 18684-55-4

- 4-10-00-02942 (Beilstein Handbook Reference)

- AKOS027324385

- 13-Isopropyl-7-oxopodocarpa-8,11,13-trien-15-oic acid

- Q27280582

- 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-9-oxo-, (1R,4aS,10aR)-

- SCHEMBL3212768

- 1ST162040

- 7-Oxodehydroabietic acidPodocarpa-8,11,13-trien-15-oic acid, 13-isopropyl-7-oxo-; 7-Ketodehydroabietic acid; 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-9-oxo-, (1R,4aS,10aR)-

- DA-60583

-

- インチ: InChI=1S/C20H26O3/c1-12(2)13-6-7-15-14(10-13)16(21)11-17-19(15,3)8-5-9-20(17,4)18(22)23/h6-7,10,12,17H,5,8-9,11H2,1-4H3,(H,22,23)/t17-,19-,20-/m1/s1

- InChIKey: MSWJSDLNPCSSNW-MISYRCLQSA-N

- ほほえんだ: CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2=O)(C)C(=O)O)C

計算された属性

- せいみつぶんしりょう: 314.18819469g/mol

- どういたいしつりょう: 314.18819469g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 23

- 回転可能化学結合数: 2

- 複雑さ: 511

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.5

- トポロジー分子極性表面積: 54.4Ų

7-oxodehydroabietic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6733727-5.0g |

(1R,4aS,10aR)-1,4a-dimethyl-9-oxo-7-(propan-2-yl)-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid |

18684-55-4 | 5g |

$2443.0 | 2023-05-30 | ||

| MedChemExpress | HY-133620-5mg |

7-Oxodehydroabietic acid |

18684-55-4 | 99.67% | 5mg |

¥9950 | 2024-04-19 | |

| Enamine | EN300-6733727-10.0g |

(1R,4aS,10aR)-1,4a-dimethyl-9-oxo-7-(propan-2-yl)-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid |

18684-55-4 | 10g |

$3622.0 | 2023-05-30 | ||

| Enamine | EN300-6733727-2.5g |

(1R,4aS,10aR)-1,4a-dimethyl-9-oxo-7-(propan-2-yl)-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid |

18684-55-4 | 2.5g |

$1650.0 | 2023-05-30 | ||

| Enamine | EN300-6733727-0.05g |

(1R,4aS,10aR)-1,4a-dimethyl-9-oxo-7-(propan-2-yl)-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid |

18684-55-4 | 0.05g |

$197.0 | 2023-05-30 | ||

| Enamine | EN300-6733727-0.5g |

(1R,4aS,10aR)-1,4a-dimethyl-9-oxo-7-(propan-2-yl)-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid |

18684-55-4 | 0.5g |

$656.0 | 2023-05-30 | ||

| 1PlusChem | 1P00B72M-1mg |

7-oxodehydroabietic acid |

18684-55-4 | 99% | 1mg |

$643.00 | 2024-06-17 | |

| Enamine | EN300-6733727-0.25g |

(1R,4aS,10aR)-1,4a-dimethyl-9-oxo-7-(propan-2-yl)-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid |

18684-55-4 | 0.25g |

$418.0 | 2023-05-30 | ||

| Enamine | EN300-6733727-1.0g |

(1R,4aS,10aR)-1,4a-dimethyl-9-oxo-7-(propan-2-yl)-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid |

18684-55-4 | 1g |

$842.0 | 2023-05-30 | ||

| A2B Chem LLC | AF21582-1mg |

7-oxodehydroabietic acid |

18684-55-4 | 99% | 1mg |

$565.00 | 2024-04-20 |

7-oxodehydroabietic acid 関連文献

-

Mehrdad Arshadi,Andrew J. Hunt,James H. Clark RSC Adv. 2012 2 1806

-

Thomas M. Attard,Mehrdad Arshadi,Calle Nilsson,Vitaliy L. Budarin,Elizabeth Valencia-Reyes,James H. Clark,Andrew J. Hunt Green Chem. 2016 18 2682

-

K?re Eriksson,Leif Wiklund J. Environ. Monit. 2004 6 563

-

James R. Hanson Nat. Prod. Rep. 2015 32 1654

-

Sara Axelsson,K?re Eriksson,Ulrika Nilsson J. Environ. Monit. 2011 13 2940

18684-55-4 (7-oxodehydroabietic acid) 関連製品

- 736136-29-1(cis-2-2-(2-Methylphenyl)-2-oxoethyl-cyclohexane-1-carboxylic acid)

- 33980-71-1(7-Oxodehydroabietinol)

- 735269-83-7(cis-3-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid)

- 735274-70-1(trans-2-2-(2-Methylphenyl)-2-oxoethyl-cyclohexane-1-carboxylic acid)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 557-08-4(10-Undecenoic acid zinc salt)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:18684-55-4)7-oxodehydroabietic acid

清らかである:99%/99%

はかる:1mg/5mg

価格 ($):532.0/1247.0

Hubei Cuiyuan Biotechnology Co.,Ltd

(CAS:18684-55-4)7-Oxodehydroabieticacid

清らかである:≥98%

はかる:5mg/20mg/50mg

価格 ($):問い合わせ